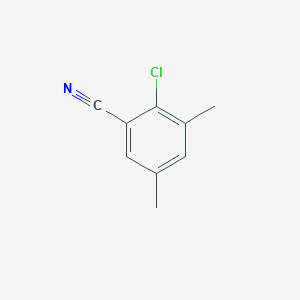![molecular formula C8H7N3O2 B12993416 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . These methods typically require specific reaction conditions, such as the use of specific solvents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the development of efficient and scalable synthetic routes is crucial for its potential commercial applications. Multicomponent reactions represent an effective tool for industrial synthesis, allowing the production of a wide range of products while avoiding complex multistage processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyrazine core .
Applications De Recherche Scientifique
2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acid: This compound shares a similar core structure but differs in the heterocyclic ring, leading to variations in reactivity and biological activity.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also feature an imidazo core but with different substituents, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific core structure and the potential for diverse functionalization, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-imidazo[1,2-a]pyrazin-3-ylacetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3H2,(H,12,13) |
Clé InChI |
XOMAFHSPIRRVCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2C=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate](/img/structure/B12993370.png)

![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)







![6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12993422.png)
